Vinyl stearate
Overview
Description
Vinyl stearate, also known as vinyl octadecanoate, is an organic compound with the chemical formula C20H38O2. It is an ester derived from stearic acid and vinyl alcohol. This compound is a colorless to pale yellow liquid with low volatility and good stability. It is soluble in organic solvents such as chloroform, ethanol, and ether, and exhibits excellent heat and light resistance .
Mechanism of Action
Target of Action
Vinyl stearate, also known as stearic acid vinyl ester, is primarily used as a stabilizer and plasticizer in the production of various polymers, particularly polyvinyl chloride (PVC) . Its primary target is the polymer matrix where it interacts with the polymer chains to enhance their properties .
Mode of Action
This compound interacts with the polymer chains by integrating into the matrix. This integration results in an increase in the flexibility and durability of the polymer, making it more resistant to degradation . The compound’s long carbon chain allows it to effectively insert between polymer chains, reducing intermolecular forces and increasing the material’s flexibility .
Biochemical Pathways
For instance, in PVC, it can enhance the material’s resistance to thermal degradation, thereby prolonging the lifespan of the product .
Pharmacokinetics
Its physical properties such as melting point (35-37°c), density (0869 g/cm³), and molecular weight (31051 g/mol) influence its behavior in the polymer matrix .
Result of Action
The incorporation of this compound into a polymer matrix results in enhanced thermal stability and increased flexibility of the material . This leads to improved product performance and longevity.
Action Environment
The efficacy and stability of this compound as a polymer additive can be influenced by various environmental factors. For instance, temperature can affect its integration into the polymer matrix and thus its stabilizing effect . Additionally, the presence of other additives can also influence its effectiveness .
Biochemical Analysis
Biochemical Properties
Vinyl stearate interacts with various biomolecules in biochemical reactions. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research
Cellular Effects
It is known that this compound can be used as a biochemical reagent in life science research , suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can be used as a biochemical reagent in life science research , suggesting that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is stable and incompatible with acids, bases, and strong oxidizing agents .
Metabolic Pathways
It is known that this compound can be used as a biochemical reagent in life science research , suggesting that it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound is insoluble in water and alcohol but moderately soluble in ketones and vegetable oils , suggesting that it may interact with transporters or binding proteins and could potentially affect its localization or accumulation.
Subcellular Localization
It is known that this compound can be used as a biochemical reagent in life science research , suggesting that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl stearate can be synthesized through the esterification of stearic acid with vinyl acetate in the presence of a catalyst. The reaction typically involves heating stearic acid and vinyl acetate with a small amount of sulfuric acid as a catalyst. The mixture is refluxed, and the excess vinyl acetate is distilled off to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the transesterification of stearic acid with vinyl acetate. The process involves the use of mercuric acetate as a catalyst and is carried out under a nitrogen atmosphere to prevent polymerization. The reaction mixture is heated under reflux, and the product is purified by distillation .
Chemical Reactions Analysis
Types of Reactions: Vinyl stearate undergoes various chemical reactions, including:
Transesterification: this compound can react with alcohols to form different esters.
Polymerization: this compound can be polymerized to form polythis compound, which is used in coatings and adhesives.
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to produce stearic acid and vinyl alcohol.
Common Reagents and Conditions:
Transesterification: Sodium acetate, potassium carbonate, and dimethyl sulfoxide (DMSO) at elevated temperatures (110°C).
Polymerization: Ultraviolet radiation or gamma radiation to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester bond.
Major Products Formed:
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polythis compound.
Hydrolysis: Stearic acid and vinyl alcohol.
Scientific Research Applications
Vinyl stearate has a wide range of applications in scientific research, including:
Material Science: Used in the polymerization of monolayers and multilayers, indicating its potential in material science applications.
Biology and Medicine: this compound derivatives have been studied for their antioxidant properties and potential use in enhancing the lipophilicity of bioactive compounds.
Industrial Applications: Used in the production of coatings, adhesives, and plasticizers due to its excellent stability and resistance to heat and light.
Comparison with Similar Compounds
- Vinyl laurate
- Vinyl myristate
- Vinyl palmitate
- Vinyl oleate
Vinyl stearate’s unique properties make it a valuable compound in various scientific and industrial applications. Its stability, resistance to heat and light, and versatility in chemical reactions contribute to its widespread use.
Properties
IUPAC Name |
ethenyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4H,2-3,5-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSIMBWBBOJPJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-95-6 | |
Record name | Poly(vinyl stearate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20861736 | |
Record name | Octadecanoic acid, ethenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-63-7 | |
Record name | Vinyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111637 | |
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Record name | Vinyl stearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20891 | |
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Record name | Vinyl stearate | |
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Record name | Octadecanoic acid, ethenyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Octadecanoic acid, ethenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |
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Record name | Vinyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.537 | |
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Record name | VINYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6L6TFV7BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Q1: What is the molecular formula and weight of vinyl stearate?
A1: this compound has the molecular formula C20H38O2 and a molecular weight of 310.52 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include:
- Proton magnetic resonance (PMR) []: Used to investigate molecular motion in this compound and poly(this compound) at temperatures ranging from 77 to 340 K.
- Infrared (IR) spectroscopy [, , , ]: Employed to study the structure of this compound multilayers, its polymerization process, and the characterization of its copolymers.
- X-ray diffraction (XRD) [, , , , ]: Used to analyze the crystalline structure of this compound and its polymers, including the orientation of monomer units within the crystal lattice.
Q3: Does this compound exhibit any phase transitions?
A3: Yes, this compound undergoes a reversible transition at approximately 24.85 °C, as observed through dynamic shear compliance measurements and density-temperature curves []. This transition is attributed to alterations in the cross-sectional packing of the chains within the crystalline structure.
Q4: How is this compound polymerized?
A4: this compound can be polymerized through various methods, including:
- Emulsion polymerization [, ]: Involves the polymerization of this compound in an aqueous emulsion using a non-ionic emulsifying agent and potassium peroxydisulfate as an initiator.
- Solid-state polymerization [, , ]: this compound multilayers can be polymerized in the solid state using gamma radiation as an initiator.
- Cobalt-mediated radical polymerization (CMRP) []: Offers controlled polymerization of this compound in solution using cobalt(II) diacetylacetonate (Co(acac)2) as a mediator.
Q5: What is the role of this compound in copolymerization with other monomers?
A5: this compound often acts as an internal plasticizer when copolymerized with monomers like vinyl chloride and vinyl acetate [, , , ]. This means it enhances the flexibility and lowers the glass transition temperature (Tg) of the resulting copolymers.
Q6: How does side-chain crystallinity in this compound copolymers influence their properties?
A6: Side-chain crystallization in copolymers containing this compound can significantly impact their properties:
- Increased Tg: Crystallinity in the side chains can elevate the Tg of the copolymer []. This occurs because the crystalline regions restrict chain mobility, leading to a higher temperature requirement for the transition to a rubbery state.
- Modulus Enhancement: The presence of side-chain crystallites can enhance the modulus of the copolymer, particularly at temperatures below the melting point of the crystallites [].
Q7: What are the main applications of poly(this compound)?
A7: Poly(this compound) finds applications in various fields, including:
- Textile Industry: Used as an interfiber coating on cotton fabrics to impart water repellency and enhance flex abrasion resistance [].
- Paints and Coatings: Poly(this compound) latices, often synthesized through emulsion polymerization, can be utilized in the formulation of paints and coatings [].
- Biomedical Applications: The biocompatibility of poly(this compound) makes it suitable for potential applications in drug delivery systems and biomaterials [].
Q8: How does poly(this compound) behave as a plasticizer in blends with other polymers?
A8: Poly(this compound) exhibits plasticizing effects when blended with polymers like butadiene-acrylonitrile elastomers and poly(vinyl chloride) (PVC) [, ]. This enhances the flexibility, toughness, and low-temperature properties of the resulting blends.
Q9: What happens to poly(this compound) monolayers at the air-water interface upon compression?
A9: Poly(this compound) monolayers at the air-water interface exhibit interesting behavior upon compression:
- Domain Formation and Coalescence: At large areas per monomer unit, the monolayer appears heterogeneous, with solid-like and liquid-like domains. Upon compression, these domains coalesce, forming a more homogeneous monolayer [].
- Irreversible Collapse: Further compression leads to an irreversible collapse of the monolayer, forming three-dimensional structures like buckles and island-like protrusions. This behavior explains the hysteresis observed in surface pressure-area isotherms [].
Q10: How does humidity affect the properties of Langmuir films made from poly(this compound)?
A10: Unlike some other polymers, increased humidity does not seem to soften glassy Langmuir films of poly(this compound) by plasticizing the polymer material []. Instead, humidity appears to affect the surface pressure of poly(this compound) by influencing the rate of water evaporation and, consequently, the temperature at the film's surface. Higher humidity suppresses evaporation, raising the temperature and potentially softening the film [].
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